

Preparing Stock Solutions of CHI-KAT8i5: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of **CHI-KAT8i5**, a selective and orally active inhibitor of K(lysine) acetyltransferase 8 (KAT8). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction

CHI-KAT8i5 is a potent and selective inhibitor of KAT8 with a binding affinity (KD) of 19.72 μ M. [1][2] It has been shown to suppress the growth of various cancer cells, including esophageal squamous cell carcinoma (ESCC), by targeting the KAT8/c-Myc signaling pathway.[1][2] Proper preparation of stock solutions is the first critical step in utilizing this compound for in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the key properties of **CHI-KAT8i5** is presented in the table below.



Property	Value	Reference
Molecular Weight	523.69 g/mol	[1]
Formula	C23H29N3O5S3	[1]
Appearance	Solid, White to off-white	[1]
Purity	≥98%	[1]
Solubility	Soluble in DMSO (100 mg/mL)	[1]

Stock Solution Preparation Protocol

3.1. Materials

- CHI-KAT8i5 powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes or vials
- · Calibrated pipettes and sterile tips
- Vortex mixer
- Ultrasonic bath

3.2. Protocol

- Equilibrate: Allow the **CHI-KAT8i5** powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of CHI-KAT8i5 powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 1.9095 mL of DMSO to 10 mg of CHI-KAT8i5.[1]



Note: Due to the hygroscopic nature of DMSO, it is critical to use a new, unopened bottle
or anhydrous grade DMSO to ensure maximum solubility.[1]

Dissolution:

- Vortex the solution for 1-2 minutes to facilitate dissolution.
- If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes.
 Visually inspect the solution to ensure there are no visible particles.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot
 the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] When ready to use, thaw an aliquot at room temperature and use it immediately. Do not refreeze.

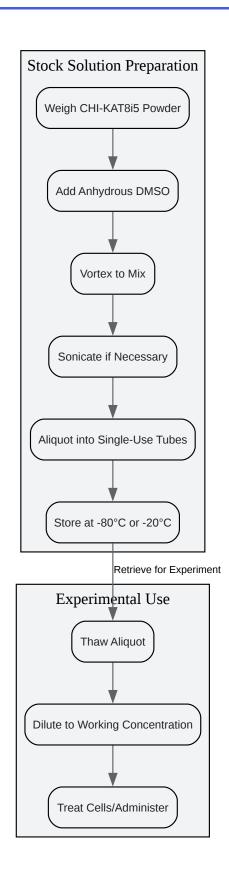
Table of Stock Solution Volumes:

Desired Stock Concentration	Mass of CHI- KAT8i5 (1 mg)	Mass of CHI- KAT8i5 (5 mg)	Mass of CHI- KAT8i5 (10 mg)
1 mM	1.9095 mL	9.5476 mL	19.0953 mL
5 mM	0.3819 mL	1.9095 mL	3.8191 mL
10 mM	0.1910 mL	0.9548 mL	1.9095 mL

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing and using **CHI-KAT8i5** stock solutions and the signaling pathway it inhibits.

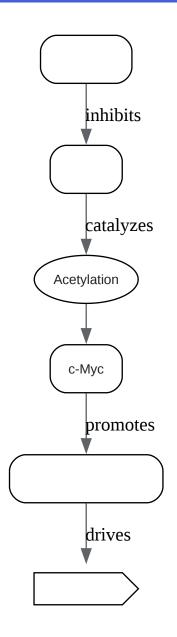




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Caption: Workflow for CHI-KAT8i5 stock solution preparation and use.





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Caption: **CHI-KAT8i5** inhibits the KAT8/c-Myc signaling pathway.

Safety and Handling

- CHI-KAT8i5 is for research use only and is not intended for human or veterinary use.[1]
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
- Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.



• Consult the Safety Data Sheet (SDS) for complete safety information.

By following these guidelines, researchers can ensure the reliable and effective use of **CHI-KAT8i5** in their experiments, contributing to a better understanding of KAT8's role in disease and the development of novel therapeutics.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. KAT8 inhibition as therapeutic strategy for esophageal cancer | BioWorld [bioworld.com]
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